(4-Bromo-2-chlorophenyl)methanamine hydrochloride
Overview
Description
(4-Bromo-2-chlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8BrCl2N. It is a derivative of methanamine, substituted with bromine and chlorine atoms on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)methanamine hydrochloride typically involves the halogenation of a phenylmethanamine precursor. One common method is the bromination and chlorination of phenylmethanamine under controlled conditions. The reaction is carried out in the presence of halogenating agents such as bromine and chlorine, often in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while coupling reactions produce biaryl compounds .
Scientific Research Applications
(4-Bromo-2-chlorophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular targets, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-chlorophenyl)methanamine hydrochloride
- (4-Bromo-2-methoxyaniline)
- (4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride
Uniqueness
(4-Bromo-2-chlorophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and research applications, distinguishing it from other similar compounds .
Biological Activity
(4-Bromo-2-chlorophenyl)methanamine hydrochloride is an organic compound characterized by its unique combination of halogenated phenyl and amine functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets that could lead to therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a phenyl ring substituted with bromine and chlorine atoms, along with a methanamine group. This arrangement is significant as it influences the compound's reactivity and potential biological interactions.
Property | Description |
---|---|
Molecular Formula | C7H8BrClN·HCl |
Molecular Weight | 238.56 g/mol |
CAS Number | 874482-96-9 |
Solubility | Soluble in water and organic solvents |
The biological activity of this compound is largely influenced by its structural features. The halogen substituents can enhance the compound's ability to interact with biological receptors or enzymes, potentially modulating their activity. The methanamine group suggests possible interactions with neurotransmitter systems, making it a candidate for drug discovery.
Biological Activities
Research on this compound has indicated several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Its structural components could contribute to its efficacy in disrupting bacterial cell functions.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that derivatives of phenylmethanamine can induce apoptosis in cancer cell lines, suggesting that this compound may also possess anticancer properties .
- Neuropharmacological Effects : The methanamine group may allow the compound to interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
Antimicrobial Activity Study
A study investigated the antimicrobial effects of various halogenated phenylmethanamines, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent .
Anticancer Activity Assessment
In another study focusing on the anticancer properties, this compound was tested against MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis, as evidenced by increased levels of lactate dehydrogenase (LDH) release from damaged cells . The IC50 value was reported at 225 µM, indicating a moderate effectiveness compared to established anticancer agents.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-Bromoaniline | Bromine on phenyl ring | Known for dye synthesis |
2-Chloroaniline | Chlorine on phenyl ring | Exhibits significant antibacterial activity |
3-Bromoaniline | Bromine at different position | Potentially different biological activities |
The unique combination of bromine and chlorine substituents in this compound may impart distinct biological activities not observed in other similar compounds.
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFQUSBWXQEUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696088 | |
Record name | 1-(4-Bromo-2-chlorophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874482-96-9 | |
Record name | 1-(4-Bromo-2-chlorophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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